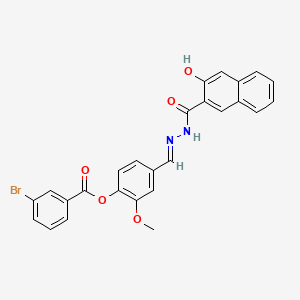
2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal, also known as xylobiose, is a disaccharide composed of two xylose units. It is a naturally occurring compound found in the hemicellulose fraction of plant cell walls.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal can be achieved through the enzymatic hydrolysis of xylan, a major component of hemicellulose. Enzymes such as xylanase are used to break down xylan into xylooligosaccharides, including xylobiose . The reaction conditions typically involve mild temperatures and neutral pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the extraction of xylan from plant biomass, followed by enzymatic hydrolysis. The process is scalable and can be optimized for high yield and purity. The use of recombinant DNA technology to produce highly efficient xylanase enzymes has further improved the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert it into alditols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively
Major Products
Oxidation: Xylonic acid.
Reduction: Xylitol.
Substitution: Acetylated or benzoylated derivatives
Wissenschaftliche Forschungsanwendungen
2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal has several scientific research applications:
Chemistry: Used as a model compound to study the hydrolysis of hemicellulose and the enzymatic activity of xylanases.
Biology: Investigated for its role in plant cell wall structure and metabolism.
Medicine: Potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of biofuels and biodegradable materials
Wirkmechanismus
The mechanism of action of 2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal involves its interaction with specific enzymes and receptors. In the digestive system, it is hydrolyzed by xylanase enzymes into xylose units, which are then fermented by gut bacteria to produce short-chain fatty acids. These fatty acids have various beneficial effects on gut health and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xylose: A monosaccharide and a building block of xylobiose.
Xylitol: A sugar alcohol derived from xylose.
Xylonic Acid: An oxidation product of xylose
Uniqueness
2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal is unique due to its disaccharide structure, which imparts specific chemical and biological properties. Unlike xylose, it has prebiotic effects and can be used to study the enzymatic breakdown of hemicellulose. Compared to xylitol, it is not a sugar alcohol and has different metabolic pathways .
Eigenschaften
IUPAC Name |
2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRKWHRVIAKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12047394.png)
![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)




